molecular formula C18H26N4S B1401023 2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1361118-58-2

2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No. B1401023
CAS RN: 1361118-58-2
M. Wt: 330.5 g/mol
InChI Key: ZCVPSIGPZXWCGO-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound. The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, includes methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Potential in Neuropharmacology

A study by Modica et al. (1997) explored derivatives of thieno[2,3-d]pyrimidine for their affinity and selectivity towards 5-HT1A receptors, which are significant in neuropharmacology. These derivatives, including compounds structurally related to 2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, showed promise as ligands for these receptors, suggesting potential application in the development of neurological drugs (Modica et al., 1997).

Role in Anticancer Research

A study by H. Min (2012) discussed the synthesis of thieno[3,2-d]pyrimidine derivatives with piperazine units, designed as putative anti-cancer agents. These compounds, related to the chemical structure , were synthesized based on the structure of protein tyrosine kinase inhibitors, highlighting their potential role in anticancer research (H. Min, 2012).

Utility in Synthesis of Heterocyclic Compounds

The study by Yuh-Wen Ho and Maw-Cherng Suen (2013) involved the synthesis of novel heterocyclic compounds, including those with thieno[2,3-d]pyrimidine moiety. These compounds have diverse applications in organic chemistry and pharmaceutical research (Ho & Suen, 2013).

Development of CNS Penetrant Compounds

A 2016 study by Wood et al. reported the optimization of a series of M4 positive allosteric modulators based on a thieno[2,3-d]pyrimidine core. This research is vital for developing central nervous system (CNS) penetrant compounds, which are crucial in treating neurological disorders (Wood et al., 2016).

properties

IUPAC Name

2-cyclohexyl-5,6-dimethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-12-13(2)23-18-15(12)17(22-10-8-19-9-11-22)20-16(21-18)14-6-4-3-5-7-14/h14,19H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVPSIGPZXWCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCNCC3)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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